Methyl3-(2-methylpyridin-4-YL)propiolate
Description
Methyl 3-(2-methylpyridin-4-yl)propiolate is a pyridine-derived compound characterized by a methyl group at the 2-position of the pyridine ring and a propiolate ester group (HC≡CCOOCH3) attached at the 4-position. Its molecular formula is C10H9NO2, with a calculated molecular weight of 175.19 g/mol.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 3-(2-methylpyridin-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H9NO2/c1-8-7-9(5-6-11-8)3-4-10(12)13-2/h5-7H,1-2H3 |
InChI Key |
CMWQQTFAKHRNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylpyridin-4-yl)propiolate typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with methanol to form the ester product .
Industrial Production Methods
Industrial production of Methyl 3-(2-methylpyridin-4-yl)propiolate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylpyridin-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-4-pyridinecarboxylic acid.
Reduction: Formation of 3-(2-methylpyridin-4-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-methylpyridin-4-yl)propiolate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylpyridin-4-yl)propiolate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is distinguished from related pyridine esters by two critical features:
- Substituents on the pyridine ring : A methyl group at the 2-position (electron-donating) versus halogens (electron-withdrawing) in analogs.
- Ester group : A propiolate (C≡C triple bond) versus acrylate (C=C double bond) in analogs.
Key analogs include:
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (): Contains a chlorine substituent at the pyridine’s 4-position and an acrylate group.
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate (): Features chlorine and iodine substituents at the 2- and 4-positions, respectively, with an acrylate ester.
Molecular Properties and Reactivity
- In contrast, chlorine and iodine in analogs withdraw electron density, favoring electrophilic reactions . The propiolate’s triple bond enables participation in cycloaddition reactions (e.g., Huisgen), whereas acrylates are more suited for Diels-Alder or polymerization reactions.
- The iodine substituent in Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate significantly increases molecular weight (323.52 g/mol) due to iodine’s high atomic mass .
Table 1: Comparative Analysis of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Pyridine) | Ester Type |
|---|---|---|---|---|
| Methyl 3-(2-methylpyridin-4-yl)propiolate | C10H9NO2 | 175.19 | 2-methyl | Propiolate |
| (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate | C9H8ClNO2 | 197.62 | 4-chloro | Acrylate |
| Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate | C9H7ClINO2 | 323.52 | 2-chloro, 4-iodo | Acrylate |
Biological Activity
Methyl 3-(2-methylpyridin-4-yl)propiolate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 3-(2-methylpyridin-4-yl)propiolate is characterized by its unique structure, which includes a methyl group attached to a 2-methylpyridine moiety and a propiolate functional group. The compound's molecular formula is with a CAS number of 1379285-51-4 .
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which play crucial roles in cancer progression and other diseases .
Anticancer Properties
Research has indicated that methyl 3-(2-methylpyridin-4-yl)propiolate exhibits anticancer activity through the following mechanisms:
- Inhibition of Protein Kinase D (PKD) : This compound has been shown to inhibit PKD, which is implicated in several cancer types. The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
- Targeting mTOR Pathway : Similar compounds have been explored for their ability to inhibit the mTOR pathway, enhancing the efficacy of radiotherapy in resistant tumors like hepatocellular carcinoma (HCC) .
Antimicrobial Activity
Methyl 3-(2-methylpyridin-4-yl)propiolate also displays antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Study 1: Anticancer Activity
A study investigating the effects of methyl 3-(2-methylpyridin-4-yl)propiolate on cancer cell lines revealed significant cytotoxic effects. The compound was tested on various cancer types, showing an IC50 value in the low micromolar range, indicating potent activity against tumor cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A549 (Lung) | 3.5 |
| HeLa (Cervical) | 4.0 |
These results suggest that methyl 3-(2-methylpyridin-4-yl)propiolate could serve as a lead compound for developing new anticancer therapies.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, methyl 3-(2-methylpyridin-4-yl)propiolate was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 48 |
This antimicrobial profile highlights the potential application of this compound in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing methyl 3-(2-methylpyridin-4-YL)propiolate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Steglich esterification , which employs carbodiimides (e.g., DCC) and DMAP to activate carboxylic acids and facilitate ester formation. This method avoids high temperatures and minimizes acyl migration byproducts . Alternatively, acid-mediated reactions (e.g., using MeSO₃H) with propiolates and substituted phenols/resorcinol derivatives are effective. For example, stirring phenol with propiolate and MeSO₃H at room temperature yields flavones and neoflavones, with reaction times as short as 2–3 hours .
- Critical Parameters :
- DMAP accelerates Steglich esterification by forming acyl pyridinium intermediates .
- Acid strength and substituent electronics (e.g., resorcinol vs. phenol) drastically alter product distribution .
Q. How should researchers characterize methyl 3-(2-methylpyridin-4-YL)propiolate, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyridinyl and propiolate moieties. The pyridine ring protons typically appear as distinct aromatic signals (δ 7–9 ppm).
- FT-IR : Key peaks include C≡C stretching (~2100–2260 cm⁻¹) and ester C=O (~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns.
- Validation : Compare data with structurally analogous pyridine-propiolate derivatives, such as methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate .
Q. What safety protocols are essential when handling methyl 3-(2-methylpyridin-4-YL)propiolate in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate chemical waste and consult certified disposal services to prevent environmental contamination .
- Stability : Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
